Differentiated Lipophilicity (XLogP) for Optimized Membrane Partitioning and Non-Polar Solubility
The target compound, 2-Cyclohexyl-1-(10H-phenothiazin-10-yl)ethan-1-one, exhibits a calculated XLogP of 5.7 [1]. This value is substantially higher than that of the parent phenothiazine (XLogP ≈ 4.2) and many common analogs like 10-phenylphenothiazine [2]. This elevated lipophilicity is directly attributable to the cyclohexylacetyl moiety .
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 5.7 |
| Comparator Or Baseline | Phenothiazine: XLogP ≈ 4.2; N-cyclohexyl-10H-phenothiazine-10-carboxamide: LogP = 4.89 |
| Quantified Difference | ΔXLogP = +1.5 compared to phenothiazine; ΔXLogP = +0.81 compared to a closely related cyclohexylamide analog |
| Conditions | In silico calculation based on molecular structure (SMILES: S1C2C=CC=CC=2N(C2C=CC=CC1=2)C(CC1CCCCC1)=O) |
Why This Matters
This high lipophilicity dictates that the compound will partition more favorably into non-polar environments, which is a critical differentiator for applications requiring membrane penetration, improved solubility in organic solvents for materials processing, or specific chromatographic retention behavior.
- [1] Chem960. 10H-Phenothiazine, 10-(cyclohexylacetyl)- (CAS 828266-43-9) Physical and Chemical Properties. View Source
- [2] Plantaedb. Phenothiazine: XlogP property. View Source
